molecular formula C14H15N3O3S B2620024 N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide CAS No. 321430-73-3

N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide

Cat. No.: B2620024
CAS No.: 321430-73-3
M. Wt: 305.35
InChI Key: UNXISIAQYQSSDG-UHFFFAOYSA-N
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Description

N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.36 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide typically involves the reaction of benzenesulfonohydrazide with 2-phenoxyethanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-phenoxyethanimidoyl)benzenesulfonamide
  • N’-(2-phenoxyethanimidoyl)benzenesulfonyl chloride
  • N’-(2-phenoxyethanimidoyl)benzenesulfonyl hydrazine

Uniqueness

N’-(2-phenoxyethanimidoyl)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity in its interactions with biological targets .

Properties

IUPAC Name

N'-(benzenesulfonamido)-2-phenoxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c15-14(11-20-12-7-3-1-4-8-12)16-17-21(18,19)13-9-5-2-6-10-13/h1-10,17H,11H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXISIAQYQSSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=NNS(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC/C(=N/NS(=O)(=O)C2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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